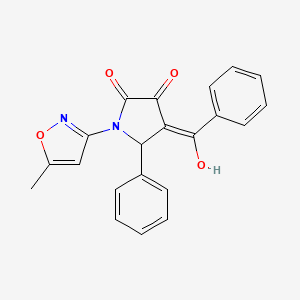
4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H16N2O4 and its molecular weight is 360.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound belonging to the class of pyrrolones. Its unique structural features, including a pyrrole ring fused with a benzoyl group and a hydroxyl group, along with a 5-methylisoxazole substituent, contribute to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial and antioxidant properties, as well as its potential therapeutic applications.
The molecular formula of this compound is C21H15N3O6, with a molecular weight of approximately 405.4 g/mol. The compound exhibits notable chemical properties due to the presence of multiple functional groups that enhance its reactivity and biological interactions.
Antibacterial Activity
Research indicates that derivatives of this compound demonstrate significant antibacterial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential application in antimicrobial therapies. The mechanism involves the disruption of bacterial cellular processes, likely through interference with protein interactions essential for bacterial survival .
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The compound also exhibits antioxidant properties, which may protect against oxidative stress-related diseases. Its ability to scavenge free radicals has been demonstrated in various assays, indicating potential therapeutic benefits in conditions related to oxidative damage .
Table 2: Antioxidant Activity Assay Results
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, studies suggest that it may act as a competitive antagonist for formyl peptide receptors (FPRs), which are involved in inflammatory responses. This interaction can modulate innate immunity and potentially treat inflammatory diseases .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Inflammation Modulation : A study demonstrated that derivatives significantly inhibited human neutrophil Ca²⁺ flux and chemotaxis, suggesting their role as FPR antagonists in inflammatory pathways .
- Antimicrobial Applications : Another research project evaluated the compound's effectiveness against resistant bacterial strains, showing promising results that could lead to new antimicrobial agents.
属性
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-12-16(22-27-13)23-18(14-8-4-2-5-9-14)17(20(25)21(23)26)19(24)15-10-6-3-7-11-15/h2-12,18,24H,1H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZUCISDUCPYFX-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














